molecular formula C13H17NS2 B14391977 2-[(2-Methylpentan-2-YL)sulfanyl]-1,3-benzothiazole CAS No. 89648-81-7

2-[(2-Methylpentan-2-YL)sulfanyl]-1,3-benzothiazole

Cat. No.: B14391977
CAS No.: 89648-81-7
M. Wt: 251.4 g/mol
InChI Key: OPOOOEOJPNBFCT-UHFFFAOYSA-N
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Description

2-[(2-Methylpentan-2-yl)sulfanyl]-1,3-benzothiazole is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is known for its diverse biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylpentan-2-yl)sulfanyl]-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with 2-methylpentan-2-yl halides under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylpentan-2-yl)sulfanyl]-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted benzothiazoles depending on the reagents used.

Scientific Research Applications

2-[(2-Methylpentan-2-yl)sulfanyl]-1,3-benzothiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(2-Methylpentan-2-yl)sulfanyl]-1,3-benzothiazole involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and disrupt cellular processes, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential enzymes in the microbial cells .

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptobenzothiazole: A closely related compound with similar biological activities.

    Benzothiazole-2-thiol: Another similar compound with a thiol group at the 2-position.

Uniqueness

2-[(2-Methylpentan-2-yl)sulfanyl]-1,3-benzothiazole is unique due to the presence of the 2-methylpentan-2-yl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

89648-81-7

Molecular Formula

C13H17NS2

Molecular Weight

251.4 g/mol

IUPAC Name

2-(2-methylpentan-2-ylsulfanyl)-1,3-benzothiazole

InChI

InChI=1S/C13H17NS2/c1-4-9-13(2,3)16-12-14-10-7-5-6-8-11(10)15-12/h5-8H,4,9H2,1-3H3

InChI Key

OPOOOEOJPNBFCT-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C)SC1=NC2=CC=CC=C2S1

Origin of Product

United States

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